molecular formula C23H28N2O5 B12503588 Ethyl 5-{[(2,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[(2,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12503588
M. Wt: 412.5 g/mol
InChI Key: UKDBDJFMSOPXDU-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(2,4-dimethylphenoxy)acetamido]-2-(morpholin-4-yl)benzoate: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-[2-(2,4-dimethylphenoxy)acetamido]-2-(morpholin-4-yl)benzoate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the phenoxyacetamide intermediate: This involves the reaction of 2,4-dimethylphenol with chloroacetic acid to form 2-(2,4-dimethylphenoxy)acetic acid, which is then converted to its acyl chloride derivative using thionyl chloride. The acyl chloride is reacted with an amine to form the phenoxyacetamide intermediate.

    Coupling with benzoic acid derivative: The phenoxyacetamide intermediate is then coupled with ethyl 2-(morpholin-4-yl)benzoate under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aromatic rings in the compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: The amide and ester functionalities can be reduced to their corresponding amines and alcohols, respectively, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products:

    Oxidation: Quinones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as a pharmaceutical intermediate.
  • Explored for its biological activity, including antimicrobial and anticancer properties.

Industry:

  • Potential applications in the development of new materials, such as polymers and coatings.
  • Used in the synthesis of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-[2-(2,4-dimethylphenoxy)acetamido]-2-(morpholin-4-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Ethyl 2-(2,4-dimethylphenoxy)acetate: Similar structure but lacks the amide and morpholine functionalities.

    2-(2,4-Dimethylphenoxy)acetic acid: Precursor in the synthesis of the target compound.

    Morpholine derivatives: Compounds containing the morpholine ring, which may have similar biological activities.

Uniqueness: Ethyl 5-[2-(2,4-dimethylphenoxy)acetamido]-2-(morpholin-4-yl)benzoate is unique due to its combination of aromatic, amide, and morpholine functionalities. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

ethyl 5-[[2-(2,4-dimethylphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H28N2O5/c1-4-29-23(27)19-14-18(6-7-20(19)25-9-11-28-12-10-25)24-22(26)15-30-21-8-5-16(2)13-17(21)3/h5-8,13-14H,4,9-12,15H2,1-3H3,(H,24,26)

InChI Key

UKDBDJFMSOPXDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=C(C=C(C=C2)C)C)N3CCOCC3

Origin of Product

United States

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